Preussomerin G

Description

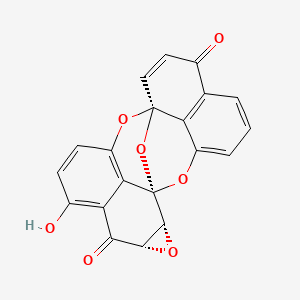

Structure

3D Structure

Properties

Molecular Formula |

C20H10O7 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(1S,2R,4S,12R)-7-hydroxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),13,16(23),17,19-heptaene-5,15-dione |

InChI |

InChI=1S/C20H10O7/c21-9-6-7-19-14-8(9)2-1-3-11(14)26-20(27-19)15-12(25-19)5-4-10(22)13(15)16(23)17-18(20)24-17/h1-7,17-18,22H/t17-,18-,19-,20+/m1/s1 |

InChI Key |

YMTRIUFFDHMDKK-WTGUMLROSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)O[C@@]45[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C74)O[C@@]3(O5)C=CC2=O)O |

Canonical SMILES |

C1=CC2=C3C(=C1)OC45C6C(O6)C(=O)C7=C(C=CC(=C74)OC3(O5)C=CC2=O)O |

Synonyms |

preussomerin G |

Origin of Product |

United States |

Elucidation of Preussomerin G Chemical Structure and Stereochemistry

Spectroscopic Characterization Methodologies

The initial elucidation of Preussomerin G's structure heavily relied on a suite of spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in piecing together the carbon-hydrogen framework of this compound. canterbury.ac.nzacs.orgmdpi.comresearchgate.net 1D NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbon atoms within the molecule. researchgate.netresearchgate.netacs.org For instance, the analysis of ¹H NMR spectra, including chemical shifts and coupling constants, helps to identify the types of protons (e.g., aromatic, aliphatic) and their connectivity. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the connectivity between different parts of the molecule. mdpi.comacs.org COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule. acs.org The combination of these NMR techniques provides a detailed picture of the molecule's planar structure. mdpi.comresearchgate.net

Below are representative, though not exhaustive, NMR data for this compound and related analogs that illustrate the application of this technique.

Table 1: Representative ¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

| H-2 | 2.90 | d | 2.8 |

| H-3 | 4.50 | d | 2.8 |

| H-6 | 7.20 | d | 8.5 |

| H-7 | 6.80 | d | 8.5 |

| H-9 | 6.75 | s | |

| H-2' | 3.10 | d | 2.9 |

| H-3' | 4.60 | d | 2.9 |

Note: Data are illustrative and may vary slightly depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 195.0 |

| C-2 | 55.0 |

| C-3 | 75.0 |

| C-4a | 120.0 |

| C-5 | 158.0 |

| C-6 | 115.0 |

| C-7 | 130.0 |

| C-8 | 118.0 |

| C-8a | 140.0 |

| C-9 | 105.0 |

Note: Data are illustrative and may vary slightly depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. mdpi.comresearchgate.netlibretexts.org For this compound, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed to establish its molecular formula as C₂₀H₁₀O₇. mdpi.comnih.govacs.org This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure through fragmentation analysis. canterbury.ac.nzarxiv.orgsouthampton.ac.uk By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the presence of specific substructures and how they are connected. nih.govmdpi.com This fragmentation pattern serves as a fingerprint that can aid in the identification and structural elucidation of the molecule. arxiv.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for identifying chromophores—the parts of a molecule that absorb light. mdpi.commobt3ath.com The UV spectrum of this compound shows characteristic absorptions that are consistent with its aromatic and conjugated systems. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. acs.orgmobt3ath.comwiley.com The IR spectrum of this compound reveals the presence of key functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups, which are indicated by characteristic absorption bands. researchgate.netspecac.comlibretexts.org For example, a broad absorption in the 3200-3600 cm⁻¹ region typically signifies an O-H stretch, while a strong absorption around 1650-1800 cm⁻¹ is indicative of a C=O stretch. specac.comcore.ac.uk

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods are excellent for determining the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including its absolute configuration. acs.orgresearchgate.netnih.gov To determine the absolute configuration of compounds in the preussomerin family, single-crystal X-ray diffraction analysis has been utilized. acs.orgresearchgate.net By crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom. acs.orgnih.gov This technique has been crucial in unambiguously establishing the stereochemistry of preussomerin analogs. acs.orgrsc.org The refinement of the crystallographic data, often reported with parameters like the Flack parameter, allows for the confident assignment of the absolute configuration at each stereocenter. acs.orgnih.gov

Chiroptical Spectroscopy and Theoretical Calculations for Stereochemical Assignment (e.g., Electronic Circular Dichroism, ECD)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) spectroscopy, are powerful for determining the absolute configuration of chiral molecules in solution. researchgate.netacs.orgencyclopedia.pub ECD measures the differential absorption of left- and right-circularly polarized light, which is a property unique to chiral molecules. encyclopedia.pubull.es The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure. encyclopedia.pub

For this compound and its analogs, experimental ECD spectra have been compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). acs.orgcapes.gov.br A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.netacs.org This combined experimental and theoretical approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. acs.org For example, similar ECD spectra between different preussomerin analogs can indicate a shared absolute configuration. acs.org

Advanced Structural Confirmation Strategies via Comparative Analysis and Chemical Derivatization

The structural elucidation of this compound is further strengthened by comparative analysis with related known compounds. researchgate.netacs.orgmedinadiscovery.com By comparing spectroscopic data (NMR, MS, etc.) with those of previously characterized preussomerins, researchers can quickly identify structural similarities and differences, aiding in the confirmation of the proposed structure. researchgate.net

Chemical derivatization is another strategy employed to confirm structural features and facilitate analysis. acs.orgnih.govnih.gov This involves chemically modifying the molecule, for instance, through methylation or acetylation of hydroxyl groups. acs.orgresearchgate.net The resulting changes in the spectroscopic data of the derivative can provide conclusive evidence for the presence and location of specific functional groups. nih.govddtjournal.com For example, the disappearance of a hydroxyl signal in the IR spectrum and the appearance of a new methoxy (B1213986) signal in the NMR spectrum after methylation would confirm the presence of a hydroxyl group in the original molecule. acs.org

Biosynthetic Pathways and Enzymatic Mechanisms of Preussomerin G

Polyketide Biosynthesis: Proposed Origins and Precursor Incorporation Studies

The biosynthesis of Preussomerin G is rooted in the polyketide pathway, a major route for the production of secondary metabolites in fungi. pitt.edubeilstein-journals.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. mdpi.com

The structural backbone of preussomerins is thought to derive from the dimerization of two naphthalenediol units, which themselves are products of polyketide synthesis. pitt.edu Specifically, the biosynthesis is proposed to be related to that of 1,8-dihydroxynaphthalene (DHN), a precursor for DHN-melanin in many fungi. nih.govresearchgate.netresearchgate.net This hypothesis is supported by the common structural element of a 1,8-naphthalenediol-derived spiroacetal found in preussomerins and related compounds. chinayyhg.com

Direct evidence for the involvement of a PKS in preussomerin biosynthesis comes from recent genetic studies. In a 2025 study on the endophytic fungus Edenia gomezpompae, a CRISPR/Cas9 gene editing system was used to disrupt a specific polyketide synthase gene, Egpks. nih.govresearchgate.net This gene was identified as a putative 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase. The resulting mutant strain (∆Egpks) lost the ability to produce preussomerins, providing strong evidence that the EgPKS enzyme is required for their biosynthesis. nih.govresearchgate.netresearchgate.net While detailed precursor incorporation studies using isotopically labeled substrates for this compound specifically are not extensively documented in the reviewed literature, the established link to DHN-melanin pathways and the definitive results from gene knockout experiments confirm its polyketide origin. nih.govresearchgate.netacs.org

Key Enzymatic Transformations and Rearrangement Processes (e.g., Biomimetic Tautomerization)

Following the initial assembly of the polyketide chain and formation of the naphthalenediol monomers, a series of crucial enzymatic transformations leads to the final this compound structure. These processes involve cyclizations, oxidations, and unique rearrangements. beilstein-journals.orgbeilstein-journals.orgnih.gov

A key transformation in the formation of the characteristic bis-spiroacetal ring system of the preussomerins is a proposed biomimetic tautomerization. chinayyhg.comnih.govacs.org This rearrangement was identified during the total synthesis of this compound and is believed to mirror the natural biosynthetic step. chinayyhg.comacs.org The process can be viewed as a nucleophilic 1,6-addition of a phenoxide to a quinone carbonyl group. chinayyhg.com The significant energetic driving force for this reaction comes from the increased resonance energy gained when a naphthalene (B1677914) ring system is converted into two separate benzene (B151609) rings, a transformation estimated to be exothermic. chinayyhg.com

Oxidative Spirocyclization: A 1,8-naphthalenediol spiroketal serves as a common precursor. acs.orgacs.org Late-stage enzymatic oxidations introduce the varied oxygenation patterns seen across the family of related metabolites. acs.orgacs.orgnih.gov

Tautomerization: The crucial rearrangement of a quinone monoacetal intermediate to the more stable bis-acetal system forms the core structure of the preussomerins. chinayyhg.com

Final Modifications: Subsequent enzymatic steps, such as the elimination of methanol (B129727) from the related Preussomerin I, can yield this compound. chinayyhg.com

The enzymes responsible for these late-stage modifications, including oxidoreductases and potentially hydrolases, are encoded within the same gene cluster as the core PKS. beilstein-journals.orgbeilstein-journals.org

Relationship to Structurally Related Spirobisnaphthalene Metabolites (e.g., Deoxypreussomerins, Palmarumycins, Diepoxins)

This compound belongs to a large, structurally and biosynthetically related family of fungal metabolites built around a spiroketal system derived from 1,8-naphthalenediol. chinayyhg.comacs.org This family includes the deoxypreussomerins, palmarumycins, and diepoxins, all of which are believed to share a common biosynthetic origin. chinayyhg.comacs.org

The biosynthetic relationships are thought to be as follows:

Common Precursor: The biosynthesis of all these compounds likely diverges from a common 1,8-naphthalenediol spiroketal intermediate. acs.org

Deoxypreussomerins as Precursors: The deoxypreussomerins are considered to be the direct biosynthetic precursors to the preussomerins. pitt.eduacs.org For instance, Deoxypreussomerin A is also known as Palmarumycin CP2. acs.org The preussomerins feature an additional spiroacetal linkage, suggesting further enzymatic processing from the deoxy- forms. chinayyhg.com

Oxidative Divergence: The structural diversity within this superfamily arises from different late-stage enzymatic oxidations and rearrangements of the common precursor. acs.org For example, the diepoxins are characterized by epoxide functionalities that could be installed by specific monooxygenases. jst.go.jp The palmarumycins represent a wide range of oxidation states and substitution patterns on the basic spirobisnaphthalene framework. acs.org

This biosynthetic interconnectedness highlights a common evolutionary origin for the metabolic pathways that produce this diverse array of bioactive compounds. chinayyhg.comacs.org

| Compound Family | Key Structural Feature | Proposed Biosynthetic Relationship to this compound | Reference |

| Deoxypreussomerins | Spiroketal derived from 1,8-naphthalenediol | Direct biosynthetic precursors to preussomerins. | pitt.educhinayyhg.comacs.org |

| Palmarumycins | Spiroketal derived from 1,8-naphthalenediol | Share a common 1,8-naphthalenediol spiroketal precursor. | chinayyhg.comacs.org |

| Diepoxins | Spiroketal with epoxide groups | Share a common 1,8-naphthalenediol spiroketal precursor. | chinayyhg.comacs.org |

Fungal Strain Variability and Environmental Influences on this compound Production

The production of this compound is not ubiquitous among fungi and is specific to certain strains, often isolated from unique ecological niches. Furthermore, the yield of this metabolite can be significantly affected by the cultivation environment.

Producing Fungal Strains: this compound and its close relatives have been isolated from several fungal species, including:

Preussia isomera : A coprophilous (dung-colonizing) fungus from which the preussomerins were first identified. chinayyhg.comnih.govtandfonline.comacs.orgmedinadiscovery.com

Harmonema dematioides : An endophytic fungus. chinayyhg.comnih.govtandfonline.com

Edenia gomezpompae : An endophytic fungus isolated from the stem of Setaria viridis, which was shown to produce a variety of preussomerins. nih.govresearchgate.netresearchgate.net

Lasiodiplodia theobromae : An endophytic fungus isolated from mangrove plants has been shown to produce this compound, D, F, H, and K. mdpi.com

Unnamed Endophytic Fungus (Mycelia sterila) : An endophyte isolated from Atropa belladonna was found to produce Preussomerins G, H, I, and the new J, K, and L. researchgate.net

The production of specific secondary metabolites, and their relative bioactivities, can show significant variation even between different strains of the same fungal species. nih.gov

Environmental Influences: The biosynthesis of fungal secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. researchgate.netmdpi.comnih.gov While specific optimization studies for this compound production are not detailed in the provided search results, general principles of fungal cultivation apply. Key factors influencing production include:

Nutrient Composition: The type and concentration of carbon and nitrogen sources in the culture medium are critical. For example, different Preussia species have been cultivated on media such as potato dextrose broth and soybean-dextrose medium to produce various metabolites. medinadiscovery.com

Physicochemical Factors: Temperature, pH, and aeration play a crucial role in fungal growth and the activation of secondary metabolic gene clusters. mdpi.comresearchgate.net Optimal growth temperatures can vary significantly even between strains of the same species. nih.gov

Biotic Factors: Chemical communication and competition between different microorganisms can trigger the production of secondary metabolites as a defense mechanism. plos.org For instance, the production of certain compounds by the fungus Rhytidhysteron rufulum was enhanced when cultivated in an acidic medium. mdpi.com

These variables must be carefully controlled to optimize the yield of this compound in laboratory and industrial fermentation processes. researchgate.netresearchgate.net

Synthetic Methodologies and Total Synthesis Approaches to Preussomerin G

Semisynthetic Modifications and Analogues Preparation

While the primary focus of research has been on the total synthesis of Preussomerin G, the preparation of analogues has also been a significant area of investigation. These efforts are often aimed at exploring the structure-activity relationships of this class of compounds. For instance, the synthesis of deoxypreussomerin A and palmarumycin CP1, which are structurally related to this compound, has been achieved. researchgate.net In these syntheses, a polymer-bound triphenylphosphine (B44618) was found to be an effective reagent for the rapid creation of a library of palmarumycin analogs. researchgate.net The preparation of these related compounds provides valuable insights into the chemical space around the preussomerin core and allows for the evaluation of their biological activities. researchgate.net

Strategies for Enantioselective and Racemic Total Synthesis

The total synthesis of this compound has been approached through both racemic and enantioselective strategies, with the latter being crucial for accessing the specific stereoisomer found in nature. The first enantioselective total synthesis of (-)-Preussomerin G was a landmark achievement, establishing a viable pathway to this complex molecule in a stereocontrolled manner. capes.gov.bracs.orgacs.orgnih.gov This work was part of a unified approach that also allowed for the synthesis of several members of the related palmarumycin family. capes.gov.bracs.orgacs.org

Racemic syntheses have also been reported, often employing biomimetic approaches. csic.es These routes, while not yielding a single enantiomer, are valuable for establishing and testing key chemical transformations and for providing material for initial biological screening. A notable racemic synthesis involved the spontaneous oxidative dimerization of a naphthalenediol monoacetal, mimicking a plausible biosynthetic pathway. csic.es

More recent developments have focused on achieving enantioselectivity through novel photochemical reactions. researchgate.netatlas.jp These methods have enabled the stereospecific construction of the spiroacetal core, a significant challenge in the synthesis of preussomerins. researchgate.netatlas.jp

Key Reaction Methodologies

Several key chemical reactions have been instrumental in the successful synthesis of this compound and its analogues.

Asymmetric Epoxidation: A critical step in the first enantioselective synthesis of (-)-Preussomerin G was an asymmetric epoxidation of a cyclic enone intermediate. capes.gov.bracs.orgacs.orgepdf.pubacs.org This reaction proceeded with high yield and excellent enantiomeric excess, setting the stereochemistry for subsequent transformations. capes.gov.bracs.orgacs.org

Oxidative Spirocyclization: The formation of the characteristic spiroketal moiety is a defining challenge in preussomerin synthesis. A biomimetic oxidative spirocyclization has been a cornerstone of several synthetic routes. capes.gov.bracs.orgacs.orgcsic.espitt.edu This reaction, often using reagents like (diacetoxyiodo)benzene, allows for the direct formation of the spiroketal from a phenol (B47542) precursor. thieme-connect.de This method is valued for its mild conditions and functional group tolerance. thieme-connect.de In some approaches, this spirocyclization is potentially biomimetic, mimicking the natural formation of the bis-spiroketal array. capes.gov.bracs.orgacs.org

Stereochemical Control and Regioselectivity in Complex Molecule Synthesis

Achieving the correct stereochemistry and regioselectivity is paramount in the synthesis of a complex molecule like this compound. The asymmetric epoxidation mentioned previously is a prime example of establishing a key stereocenter early in the synthesis. capes.gov.bracs.orgacs.org

Furthermore, recent advances have utilized photochemical reactions to control the stereochemistry of the spiroacetal center. researchgate.netatlas.jp These reactions, involving a 1,6-hydrogen atom transfer, proceed in a stereospecific manner, meaning the stereochemical information from the starting material is retained in the product. researchgate.net This has provided a novel and powerful tool for the otherwise difficult task of controlling the stereogenicity at the spiroacetal carbon. researchgate.netatlas.jp

Regioselectivity, the control of which position on a molecule reacts, is also a significant consideration. For instance, in the functionalization of the naphthalene (B1677914) rings, controlling the position of oxidation or other modifications is crucial for arriving at the correct isomer.

Development of Diverse Synthetic Routes to the this compound Core Structure

The quest to synthesize this compound has led to the development of several distinct synthetic strategies, each with its own set of key transformations.

One of the earliest and most influential routes employed a unified strategy that could access both the palmarumycin and preussomerin families of natural products. capes.gov.bracs.orgacs.org This approach commenced with the condensation of 5-methoxytetralone with 1,8-naphthalenediol to form a spiroketal intermediate. acs.org Key subsequent steps included an asymmetric epoxidation and an oxidative spirocyclization to construct the complex core. capes.gov.bracs.orgacs.org

Another approach has been described as non-biomimetic, where the bis-acetal nucleus is formed early in the synthesis. csic.es This strategy begins with readily available starting materials like 4-methoxyphenol (B1676288) and involves key steps such as the functionalization of a 2-arylacetal anion and a tandem one-pot Friedel-Crafts cyclization-deprotection. csic.es

More recently, photochemical methods have emerged as a powerful strategy. researchgate.netatlas.jp These routes leverage the ability of light to induce specific chemical transformations, offering a unique way to construct the challenging spiroacetal core with high stereocontrol. researchgate.netatlas.jp

Comparative Analysis of Synthetic Efficiency and Yields

A direct and comprehensive comparative analysis of the efficiency and yields of all published synthetic routes to this compound is challenging due to the variations in reporting and the different scales at which the syntheses were performed. However, some general observations can be made based on the available literature.

The initial enantioselective synthesis by Barrett and colleagues, while lengthy, successfully delivered the natural product. acs.orgnih.gov For instance, the initial spiroketal formation from 5-methoxytetralone and 1,8-naphthalenediol proceeded in an 86% yield on a 1 mmol scale. acs.org

The non-biomimetic approach reported by another group highlights the conversion of 4-methoxyphenol to 5-methoxysalicylaldehyde in over 90% yield on a 30-gram scale, indicating the scalability of the initial steps. csic.es

The development of more concise and efficient routes is an ongoing goal in synthetic chemistry. The use of photochemical reactions, for example, has the potential to shorten synthetic sequences by enabling direct and stereospecific C-H functionalization. researchgate.netatlas.jp

Investigation of Preussomerin G S Molecular and Cellular Biological Activities

Ras Farnesyl Transferase (FTase) and Geranylgeranyl Transferase (GGTase) Inhibition Studies

The Ras family of small GTPases plays a pivotal role in signal transduction pathways that govern cell proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on post-translational modification, specifically the attachment of a farnesyl pyrophosphate lipid group to a cysteine residue near the C-terminus. This reaction is catalyzed by the enzyme Ras Farnesyl Transferase (FTase). Inhibition of FTase is a key strategy for disrupting aberrant Ras signaling, which is implicated in various cancers.

While specific data on Preussomerin G's inhibitory activity against Ras Farnesyl Transferase (FTase) and Geranylgeranyl Transferase (GGTase) is not extensively detailed in publicly available literature, the broader class of preussomerin natural products has been investigated for these properties.

Detailed in vitro enzyme target characterization and binding studies specifically for this compound are not widely reported. However, the general mechanism of FTase inhibitors involves binding to the enzyme and preventing it from attaching the farnesyl group to the Ras protein. This inhibition can be either competitive, non-competitive, or uncompetitive with respect to the farnesyl pyrophosphate and Ras substrates. The precise nature of the binding and the kinetic parameters (such as Kᵢ and Kₑ) for this compound have not been specifically elucidated in the available scientific literature.

The inhibition of FTase is known to disrupt the Ras signaling cascade, which includes the well-characterized Ras-Raf-MEK-ERK pathway. By preventing the farnesylation of Ras, FTase inhibitors block its localization to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines.

While the direct effects of this compound on specific cellular signaling pathways in model systems have not been extensively documented, it is hypothesized that as an inhibitor of FTase, it would modulate the Ras-Raf-MEK-ERK pathway. The expected outcome in cellular models would be a decrease in the phosphorylation of downstream effectors like ERK, leading to cell cycle arrest and a reduction in cell viability. However, without specific experimental data for this compound, this remains a projection based on the established mechanism of FTase inhibitors.

Antimicrobial Activities (In Vitro Studies)

This compound and related compounds have been evaluated for their ability to inhibit the growth of various microorganisms. These in vitro studies provide insights into the potential of these natural products as antimicrobial agents.

Similarly, comprehensive data detailing the antibacterial spectrum and efficacy of this compound are limited. In vitro antibacterial activity is typically assessed by determining the MIC against a panel of clinically relevant bacteria. This information is essential for understanding the potential of a compound as an antibacterial agent.

Research has been conducted on the antimycobacterial and antiplasmodial activities of a series of preussomerin compounds, including preussomerins E, F, G, H, and I. nih.gov In a study evaluating these compounds, their effects against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum were investigated.

The in vitro antimycobacterial activity was assessed against Mycobacterium tuberculosis H37Ra. The results indicated that the preussomerins exhibited a range of activities.

The antiplasmodial activity was evaluated against the K1 multidrug-resistant strain of Plasmodium falciparum. The study revealed that the preussomerin compounds possessed antiplasmodial properties.

It is important to note that while these studies included this compound within the tested series, the specific activity data for each individual compound were not always delineated in the cited literature. The findings demonstrate the potential of the preussomerin scaffold in targeting these important pathogens.

| Compound Class | Organism | Activity |

| Preussomerins (E-I) | Mycobacterium tuberculosis H37Ra | Antimycobacterial activity observed nih.gov |

| Preussomerins (E-I) | Plasmodium falciparum (K1 strain) | Antiplasmodial activity observed nih.gov |

Cytotoxic Effects on Cancer Cell Lines (In Vitro and Cellular Models)

While extensive data on the cytotoxic effects of this compound against a wide panel of cancer cell lines are not broadly available in the public literature, the preussomerin class of compounds is noted for its biological activities, which include cytotoxic potential. Research into related compounds and the general class of fungal metabolites suggests that these molecules can exhibit significant effects on cell viability. The potency of such compounds is typically evaluated using in vitro assays that measure the concentration required to inhibit cell growth by 50% (IC50).

For illustrative purposes, the table below demonstrates how cytotoxicity data for a compound like this compound would be presented. Note: The following data are hypothetical and serve as a representative example of typical findings in this area of research.

The precise molecular mechanisms underlying the cytotoxicity of this compound are not fully elucidated in current literature. However, the chemical structure of related natural products containing quinone or similar moieties often points toward specific mechanisms of action. One such proposed mechanism for certain cytotoxic compounds is bioreductive activation. nih.govnih.gov This process typically occurs in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov

In this hypothetical mechanism, the compound is reduced by cellular enzymes, such as oxidoreductases, into a more reactive species. This activated form can then exert cytotoxic effects through various means, including the generation of reactive oxygen species (ROS) or by alkylating cellular macromolecules like DNA, leading to cell death. nih.gov While plausible for a molecule with this compound's structural features, specific studies confirming bioreductive activation as its primary cytotoxic pathway are required.

The biological activity of the preussomerins is closely tied to their complex three-dimensional structure. Structure-activity relationship (SAR) studies, which involve comparing the cytotoxicity of different analogues, are crucial for understanding which parts of the molecule are essential for its function. For instance, comparing the activity of this compound with other members of the family, such as Preussomerin K, can reveal the importance of specific functional groups or stereochemical configurations.

Alterations to the spiroketal core, the peripheral aromatic rings, or the substituent groups can lead to significant changes in cytotoxic potency. These studies help in identifying the pharmacophore—the essential features of the molecule responsible for its biological activity—and can guide the synthesis of new derivatives with potentially enhanced efficacy or selectivity.

Other Enzyme Inhibition Studies (e.g., wMUS81, Acetylcholinesterase)

Beyond its potential as a cytotoxic agent, this compound has been investigated for its ability to inhibit specific enzymes, indicating a broader range of biological activities.

wMUS81 Inhibition : In silico studies have identified this compound as a potent inhibitor of the winged-helix domain of the methyl methanesulfonate (B1217627) and ultraviolet-sensitive 81 (wMUS81) enzyme. wMUS81 is a structure-specific DNA endonuclease that plays a critical role in homologous recombination and DNA repair, making it a potential target for cancer therapy. Atomistic simulations indicated that this compound, along with several other marine fungal compounds, can bind with high affinity to the enzyme, likely altering its conformation and inhibiting its function. This inhibition could potentially enhance the efficacy of other anti-cancer drugs that work by inducing DNA damage.

Acetylcholinesterase Inhibition : There is currently no specific evidence in the reviewed literature to suggest that this compound is an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease. nih.govmdpi.com While natural products are a rich source of enzyme inhibitors, specific studies linking this compound to AChE inhibition have not been reported.

Emerging Biological Activities in Diverse Research Contexts

The initial discovery and characterization of the preussomerin class of compounds were driven by their notable antifungal properties. acs.orgacs.org this compound was identified as part of a family of novel metabolites from the fungus Preussia isomera that exhibited activity against various fungal strains. acs.org This antifungal activity represents a distinct biological function from its cytotoxic and enzyme-inhibitory roles and underscores the multifaceted therapeutic potential of this natural product. Further research may uncover additional activities in other biological contexts, expanding the potential applications of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Strategies for Preussomerin G

Identification of Key Pharmacophores and Structural Determinants for Observed Biological Activities

SAR studies have pinpointed several structural components of Preussomerin G and its relatives that are critical for their biological effects. The unique bis-spiroketal core, formed by two naphthalene (B1677914) nuclei linked by oxygen atoms, is a fundamental pharmacophore. researchgate.netresearchgate.net The integrity and stereochemistry of this complex hexacyclic system are paramount to its activity. researchgate.net

Key structural determinants include:

The Spiroketal Core: This rigid framework is a defining feature of the preussomerin family. chinayyhg.com Its complex stereochemistry, with multiple stereogenic centers, significantly influences biological activity. researchgate.net The specific arrangement of the dihydrofuran and dihydropyran rings within the spiroketal system is crucial for interaction with biological targets. canterbury.ac.nz

Aromatic Ring Substitution: The nature and position of substituents on the naphthalene rings play a vital role. For instance, the presence of chlorine atoms, as seen in chloropreussomerins A and B, can lead to potent cytotoxicity against cancer cell lines like A549 and MCF-7. acs.org Modifications on these rings, such as the presence of hydroxyl or methoxy (B1213986) groups, also modulate activity. acs.org

The C-2'/C-3' Double Bond: this compound possesses a double bond in one of its dihydropyran rings, making it a Michael acceptor. mdpi.com This electrophilic site can react with nucleophiles, and its modification, for example through the addition of methanol (B129727) or water to form Preussomerin I or other derivatives, alters the biological profile. sci-hub.se

Functional Groups on the Side Rings: The presence of a ketone carbonyl at C-1 and an epoxide ring in ring A are features in several active analogues. acs.org Studies have shown that a C-1 ketone is more favorable for cytotoxic activity than a hydroxyl group. acs.org

The combination of these features creates a unique pharmacophore responsible for activities such as the inhibition of farnesyl protein transferase (FPTase), an enzyme involved in regulating tumor growth. chinayyhg.comnih.gov

Rational Design and Synthesis of this compound Analogues for Modulated Activity Profiles

Based on SAR insights, researchers have rationally designed and synthesized various this compound analogues to enhance or modify their biological activities. These strategies often involve targeted chemical modifications to the core structure and its substituents.

One approach involves creating bioreductive esters of this compound. These prodrugs are designed to be activated under the hypoxic conditions often found in solid tumors, which can lead to a more targeted release of the active cytotoxic agent. researchgate.net For example, esters have been synthesized linking this compound to a trimethyl lock-containing quinone propionic acid, aiming for specific activation at cancer cells that overexpress reductases. researchgate.net

Another key strategy is the modification of the peripheral functional groups to probe their importance. The synthesis of a library of analogues with variations at different sites allows for a systematic exploration of the SAR. tandfonline.com For example, the synthesis of deoxypreussomerins, which lack certain oxygen functionalities, has shown that these simpler structures can still retain significant FPTase inhibitory activity. tandfonline.compitt.edu

The total synthesis of this compound and its isomers, such as Preussomerin I, has been a significant achievement, enabling access to these complex molecules for further study. chinayyhg.com Enantioselective synthesis routes have been developed, which are critical for studying the impact of stereochemistry on activity, as different enantiomers can have vastly different biological effects. canterbury.ac.nzacs.org These synthetic efforts provide the foundation for creating novel analogues with potentially improved therapeutic profiles. mdpi.com

| Compound | Key Structural Modification from this compound | Observed Activity Change | Reference |

|---|---|---|---|

| Preussomerin I | Addition of Methanol across the C-2'/C-3' double bond | Considered an artifact of methanol extraction, altered bioactivity profile. | sci-hub.se |

| Chloropreussomerin A/B | Chlorination on the naphthalene core | Potent in vitro cytotoxicity against A549 and MCF-7 human cancer cell lines. | acs.org |

| Deoxypreussomerin A | Lacks the spiroketal linkage between the two naphthalene units | Retains moderate FPTase inhibitory activity. | sci-hub.setandfonline.com |

| Bioreductive Ester of this compound | Ester linkage to a quinone propionic acid | Designed for targeted activation in hypoxic cancer cells, showed strong cytotoxicity to NCI-H187 cells. | researchgate.net |

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are increasingly vital in deciphering the complex SAR of this compound and guiding the design of new analogues. These approaches provide insights into molecular interactions and help predict the biological activity of novel compounds.

Molecular Docking studies have been used to simulate the binding of this compound and its analogues to potential protein targets, such as the main protease (Mpro) of SARS-CoV-2 and the winged-helix domain of methyl methanesulfonate (B1217627) and ultraviolet-sensitive 81 (wMUS81). royalsocietypublishing.orgresearchgate.net These simulations help identify key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, thereby explaining the observed biological activities on a molecular level. royalsocietypublishing.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between the chemical structure and biological activity. mdpi.comnih.gov For compounds like this compound, QSAR models can be built using quantum mechanical descriptors and other molecular properties to predict activities such as corrosion inhibition or cytotoxicity. mdpi.comdntb.gov.ua These models can then be used to virtually screen new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing, thus accelerating the discovery process. nih.govfrontiersin.org

Pharmacophore Modeling identifies the essential 3D arrangement of chemical features required for biological activity. mdpi.comic.ac.uk A pharmacophore model for a series of active Preussomerin analogues can be generated to define the crucial elements, such as hydrogen bond donors/acceptors and aromatic regions. mdpi.compharmacophorejournal.com This model serves as a 3D query to search for other molecules in databases that fit the pharmacophore, potentially leading to the discovery of new chemical scaffolds with similar biological functions.

These computational tools, when used in conjunction with experimental synthesis and biological testing, provide a powerful platform for the rational design of next-generation this compound-based therapeutic agents.

Advanced Computational and Theoretical Investigations of Preussomerin G

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Preussomerin G, to a target protein. researchgate.netfrontiersin.org These methods help in understanding the specific interactions that stabilize the ligand-protein complex, which is fundamental for drug discovery. frontiersin.orgup.ac.zanih.gov

In one in-silico study, this compound (also referred to as D153) was identified as a potential inhibitor of the winged-helix domain of the methyl methanesulfonate (B1217627) and ultraviolet-sensitive 81 (wMUS81) enzyme, a potential target in cancer therapy. figshare.com Atomistic simulations indicated that this compound, along with other marine fungal compounds, could prevent the proper conformation of wMUS81 by establishing a strong binding affinity with the enzyme. figshare.com

The primary force driving the binding process of these ligands to wMUS81 was found to be electrostatic interaction. figshare.com MD simulations further elucidated the stability and dynamics of the ligand-protein complex. scielo.sa.crfrontiersin.org Key amino acid residues in the wMUS81 binding pocket were identified as frequently forming non-bonded contacts and hydrogen bonds with the inhibitors. figshare.com These findings suggest that marine-derived compounds like this compound may inhibit wMUS81 by forming a stable, high-affinity complex, thereby altering the enzyme's conformation and function. figshare.com

| Target Protein | Key Interacting Residues | Primary Interaction Type | Computational Method | Predicted Outcome |

|---|---|---|---|---|

| wMUS81 Enzyme | Trp55, Arg59, Leu62, His63, Arg69 | Electrostatic, Hydrogen Bonds | Molecular Docking, MD Simulations | Inhibition of wMUS81 confirmation figshare.com |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Adsorption

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is a versatile tool for calculating various properties, including electronic structure, reactivity, and adsorption behavior, by using the electron density as the fundamental variable. wikipedia.orgscispace.com

DFT calculations have been employed to understand the molecular properties of this compound, particularly in the context of its application as a corrosion inhibitor. researchgate.net A dispersion-corrected DFT study, conducted at the BPW91-D2/6-311++G(2d,2p) level, provided insights into its adsorption mechanism on a metal surface. researchgate.netresearchgate.net The calculations revealed that the ether and carbonyl functional groups in the this compound molecule are the primary sites responsible for its bonding to the metal surface. researchgate.netresearchgate.net

Furthermore, these theoretical studies shed light on the reactivity of the adsorbed molecule. The analysis of reactivity Fukui indices demonstrated that after adsorption, this compound passivates the metal surface, rendering it less susceptible to various types of chemical attacks, including nucleophilic and electrophilic attacks. researchgate.net This is achieved by forming a protective cover. The calculations also indicated that a small amount of charge is transferred from the inhibitor molecule to the metal cluster, a key feature of the physicochemical interaction. researchgate.net Such theoretical results are crucial for explaining the molecule's effectiveness as a corrosion inhibitor at an electronic level. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.commedcraveonline.com These models are instrumental in drug discovery for predicting the activity of new or untested compounds, thereby saving significant time and resources. conicet.gov.arwjpsonline.com A QSAR model is built by developing a mathematical relationship between calculated molecular descriptors (physicochemical properties or theoretical values) and the experimentally measured biological activity of a set of compounds. wikipedia.orgnih.gov

The development of a robust QSAR model involves several critical steps, including data curation, selection of appropriate descriptors, partitioning data into training and test sets, model building using statistical methods, and rigorous validation. nih.govmdpi.com Descriptors used in QSAR can be derived from theoretical calculations, such as those obtained from DFT, and can include parameters like frontier orbital energies, dipole moment, and polarizability. mdpi.com

While QSAR represents a powerful paradigm for predicting biological activity, specific QSAR models focused on predicting the various biological activities of this compound are not extensively documented in the scientific literature. However, its properties, such as its demonstrated efficacy as a corrosion inhibitor, make it a candidate for inclusion in broader QSAR studies. mdpi.com For instance, a QSAR model for corrosion inhibition could utilize descriptors calculated for this compound to correlate its structural features with its observed inhibition efficiency, contributing to the design of new, more effective corrosion inhibitors. mdpi.com

Theoretical Insights into Surface Adsorption Mechanisms (e.g., Corrosion Inhibition)

Theoretical studies have provided significant insights into how this compound functions as a corrosion inhibitor, particularly its adsorption mechanism onto steel surfaces. researchgate.net Research has shown that this compound, a spirodioxynaphthalene natural product, is an effective corrosion inhibitor for API 5L X70 steel in both saline and saline-acetic environments. researchgate.netresearchgate.net

Thermodynamic analysis based on experimental data indicates that the adsorption of this compound onto the steel surface is a spontaneous process that follows the Langmuir adsorption isotherm model. researchgate.netresearchgate.net The nature of this adsorption is identified as chemisorption, which involves the formation of chemical bonds between the inhibitor molecule and the metal surface. researchgate.netresearchgate.net

Dispersion-corrected Density Functional Theory (DFT) calculations corroborate these findings, revealing that the ether and carbonyl groups within the this compound structure are the active sites that bond with the metal surface. researchgate.netresearchgate.net This chemical adsorption results in the formation of a protective layer. This layer is described as an "almost inert protective cover" that shields the metal from nucleophilic and electrophilic attacks by corrosive species in the environment. researchgate.netresearchgate.net The polarization behavior of this compound was found to depend on the medium; it acts as an anodic inhibitor in a saline medium, while exhibiting mixed (anodic/cathodic) characteristics in a more acidic saline-acetic medium. researchgate.netresearchgate.net

| Corrosive Medium | Inhibitor Concentration | Maximum Inhibition Efficiency (η) | Adsorption Mechanism | Inhibitor Type |

|---|---|---|---|---|

| 3% NaCl (Saline) | 5 ppm | 91% | Chemisorption (Langmuir Isotherm) | Anodic |

| 5% w/v NaCl - 0.5% v/v Acetic Acid (Saline-Acetic) | Not specified for max efficiency | 75% | Chemisorption (Langmuir Isotherm) | Mixed (Anodic/Cathodic) |

Research Applications and Future Perspectives for Preussomerin G

Utility of Preussomerin G as a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a controlled manner. scielo.org.co For a molecule to be considered a quality chemical probe, it should have a well-defined mechanism of action against its intended target. scripps.edu this compound fulfills this crucial criterion through its established activity as an inhibitor of farnesyl protein transferase (FTase). nih.govnih.gov

FTase is a critical enzyme in the post-translational modification of the Ras family of small GTP-binding proteins. encyclopedia.pubtouchoncology.com These proteins act as molecular switches in signaling pathways that regulate fundamental cellular processes, including proliferation, survival, and differentiation. encyclopedia.pubcusabio.com For Ras proteins to function, they must be anchored to the inner surface of the plasma membrane, a process initiated by farnesylation—the attachment of a farnesyl pyrophosphate group, catalyzed by FTase. nih.govnih.gov

By inhibiting FTase, this compound prevents the farnesylation of Ras precursor proteins, which in turn disrupts their localization to the membrane and abrogates their downstream signaling. nih.gov This specific inhibitory action makes this compound a valuable chemical probe for:

Dissecting the Ras Signaling Pathway: Researchers can use this compound to selectively block the pathway at the level of Ras processing, allowing for detailed investigation into the downstream consequences and the roles of Ras in various cellular contexts. touchoncology.com

Studying Farnesyl-Protein Transferase: As a potent inhibitor, it serves as a tool to study the enzyme's structure, function, and kinetics.

Validating FTase as a Therapeutic Target: The use of inhibitors like this compound helps to validate FTase as a viable target for the development of new anticancer agents.

Studies have quantified the inhibitory activity of this compound, demonstrating its potency and making it a reliable tool for in vitro and cellular assays. nih.govresearchgate.net

| Compound | Producing Organism(s) | IC₅₀ against FTase (µM) | Reference |

|---|---|---|---|

| This compound | Preussia isomera, Harmonema dematioides | 1.2 | nih.govresearchgate.net |

| Preussomerin H | Preussia isomera, Harmonema dematioides | 12 | researchgate.net |

Potential for Scaffold Derivatization in Synthetic Organic Chemistry Research

The unique and complex molecular architecture of this compound makes it an attractive scaffold for derivatization in synthetic organic chemistry. scripps.edu A scaffold is a core molecular structure upon which various functional groups can be built to create a library of new compounds. nih.gov This approach is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents. pitt.edu

The this compound scaffold, a hexacyclic system with a distinctive bis-spiroketal feature, has been the subject of numerous total synthesis campaigns. capes.gov.brnih.gov These synthetic efforts not only demonstrate the feasibility of constructing this complex core but also open the door for modifications. By altering the synthetic route or adding functionalization steps, chemists can generate novel analogues that are not produced in nature. nih.gov

The potential for derivatization is evident in several research endeavors:

Structure-Activity Relationship (SAR) Studies: Researchers have synthesized analogues of related spirobisnaphthalenes, such as Palmarumycin CP17, following synthetic protocols developed for this compound. nih.gov By creating derivatives with different substitution patterns (e.g., methoxy (B1213986) analogues) and evaluating their biological activities, it is possible to determine which parts of the molecule are essential for its function. nih.govresearchgate.net

Generation of Compound Libraries: The core spiroketal structure has been used as a template to generate focused libraries of new compounds. researchgate.net For example, analogues based on the related naphthoquinone spiroketal framework were synthesized and screened for inhibitory activity against other biological targets, such as thioredoxin and thioredoxin reductase, highlighting the versatility of the scaffold. researchgate.netdtic.mil

Development of Novel Bioactive Agents: The synthesis of bioreductive esters from this compound has been reported, aiming to create prodrugs that are activated under the hypoxic conditions characteristic of solid tumors. encyclopedia.pub This represents a sophisticated derivatization strategy to enhance target specificity and reduce toxicity.

The ability to access the this compound scaffold through total synthesis provides a powerful platform for combinatorial chemistry, enabling the creation of diverse molecules with potentially new or improved pharmacological properties. nih.govchimia.ch

Biosynthesis Engineering and Metabolic Pathway Manipulation for Enhanced Production or Novel Analogues

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance or to create novel compounds. wikipedia.org For natural products like this compound, this approach holds immense promise for overcoming low natural yields and for generating "unnatural" natural products with unique properties.

While the complete biosynthetic pathway for this compound has not been fully elucidated, key discoveries have paved the way for future engineering efforts. Preussomerins belong to the spirobisnaphthalene class of polyketides, and their biosynthesis is thought to be related to the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) pathway. researchgate.net

Key advancements that enable the prospect of engineering this compound biosynthesis include:

Identification of a Key Biosynthetic Gene: In the preussomerin-producing endophytic fungus Edenia gomezpompae, a polyketide synthase (PKS) gene, EgPKS, has been identified as being involved in the biosynthesis of the spirobisnaphthalene core. researchgate.net PKS genes are foundational to the production of many complex natural products.

Development of Genetic Tools: A CRISPR/Cas9-based gene editing system has been successfully developed for E. gomezpompae. researchgate.net This powerful tool allows for precise genetic manipulation, such as deleting, inserting, or modifying genes within the biosynthetic gene cluster (BGC) responsible for producing preussomerins. researchgate.netfrontiersin.org This opens the possibility of knocking out competing pathways to enhance yield or introducing new enzymes to create novel analogues.

Metabolic Plasticity of Producing Fungi: Fungi that produce preussomerins, such as Lasiodiplodia theobromae, have demonstrated significant metabolic versatility. scielo.org.co Studies have shown that the metabolic output of L. theobromae can be altered by changing culture conditions or through biotransformation of added substrates, suggesting its pathways are amenable to manipulation. scielo.org.coplos.org

Future work in this area could involve sequencing the full biosynthetic gene cluster for this compound and using tools like CRISPR/Cas9 to overexpress regulatory genes for higher yields or to perform combinatorial biosynthesis, where genes from different pathways are mixed to create hybrid molecules. plos.org

Methodological Advancements in Natural Product Research Driven by this compound Studies

The pursuit of complex natural products has historically been a major driving force for innovation in organic chemistry and analytical sciences. scripps.edu Molecules with intricate, multi-stereocenter architectures like this compound present formidable challenges that push chemists to develop new synthetic methods and strategies. wikipedia.org

While it is difficult to attribute a single methodological breakthrough solely to this compound, its study is emblematic of how a challenging target can stimulate the field:

Testing Ground for Advanced Synthetic Strategies: The total synthesis of this compound is a significant undertaking. The various successful syntheses have employed and showcased powerful chemical reactions and strategies. For instance, one of the first total syntheses of (+/-)-Preussomerin G utilized a key biomimetic tautomerization reaction as a crucial step. nih.gov Another landmark achievement was the first enantioselective synthesis, which featured a potentially biomimetic oxidative spirocyclization to install the unique bis-spiroketal system. capes.gov.br These syntheses serve as important case studies and testing grounds for the application of state-of-the-art synthetic methods on highly complex targets.

Challenges in Structure Elucidation: The dense oxygenation and multiple stereocenters within the compact hexacyclic framework of this compound and its isomers posed a considerable challenge for initial structure elucidation, requiring sophisticated spectroscopic analysis. acs.org Tackling such complex structures contributes to the refinement of NMR and mass spectrometry techniques for natural product characterization.

Inspiration for Unified Synthetic Routes: The structural relationship between the preussomerins and the palmarumycin family of natural products inspired chemists to develop unified synthetic routes capable of accessing members of both families from common intermediates. capes.gov.br This strategic approach, which increases synthetic efficiency, is a significant concept in modern total synthesis. mdpi.com

The collective body of work surrounding the synthesis of this compound has contributed to the toolkit and strategic thinking available to organic chemists for conquering molecular complexity, thereby advancing the broader field of natural product synthesis. scripps.edu

Q & A

Q. What established synthetic pathways are used for Preussomerin G, and what critical parameters govern reaction efficiency?

this compound is synthesized via multi-step reactions involving hydrogenation, oxidation, and stereoselective epoxidation. Key steps include:

- Hydrogenation : (S)-22 → phenol 16 (94% yield, Pd/C, H₂)

- Oxidation : Phenol 16 → quinone 23 (41% yield, PhI(OCOCF₃)₂)

- Epoxidation : EG1 (3) → EG2 (4) via t-BuOOH/TBD-mediated stereoselective epoxidation (88% yield) . Critical parameters include catalyst selection, solvent systems, and reaction time. Optimizing these minimizes side reactions and improves yields.

Q. Which analytical techniques are essential for validating this compound’s structural integrity?

What frameworks ensure robust research questions for this compound bioactivity studies?

Apply FINER criteria :

- Feasible : Align with available lab resources (e.g., fungal assays).

- Novel : Explore understudied derivatives (e.g., EG2 vs. EG1).

- Relevant : Link structural motifs (e.g., epoxide groups) to antifungal mechanisms .

Data Analysis & Reproducibility

Q. How to statistically validate bioactivity data across assay platforms?

Q. What tools enhance reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.